molecular formula C15H13N3O4 B1664348 Phenoxalid CAS No. 13410-86-1

Phenoxalid

Cat. No. B1664348
CAS RN: 13410-86-1
M. Wt: 299.28 g/mol
InChI Key: MDFXJBQEWLCGHP-RQZCQDPDSA-N
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Description

Aconiazide is a hydrazone derivative of isoniazid, used in the treatment and prophylaxis of tuberculosis.

Scientific Research Applications

  • Dermatology and Skin Rejuvenation :

    • Phenol, a related compound, is used in dermatology for peeling certain superficial skin lesions, improving eyelid rhytides, and for total facial rejuvenation. The paper by Asken (1989) discusses the contraindications, complications, and the mechanism of action of phenol chemical peels, along with techniques for sedation, cleansing, application, and postoperative care (Asken, 1989).
  • Functional Genomics and Phenome-Wide Association Studies :

    • In genetics, the concept of phenome-wide association studies (PheWAS) is significant. It involves using DNA biobanks linked to dense phenotypic information to search for associations between genetic variants and phenotypes in humans. This approach has been explored in the paper by Roden (2017), highlighting its potential in defining subsets of complex diseases for specific therapies and drug repurposing (Roden, 2017).
  • Phenology in Environmental and Ecological Research :

    • Phenology, the study of recurring biological activities or events, is critical in environmental and ecological research. The paper by Elmendorf et al. (2016) provides an overview of plant phenology sampling conducted by the U.S. National Ecological Observatory Network, highlighting its importance in understanding the relationships between phenology and environmental cues (Elmendorf et al., 2016).
  • Pharmacology and Antitumor Effects :

    • A study by Shimamoto et al. (2001) investigates the antitumor effects of a novel phenoxazine derivative on human leukemia cell lines both in vitro and in vivo. This highlights the potential therapeutic applications of phenoxazine derivatives in cancer treatment (Shimamoto et al., 2001).
  • Synthesis and Medicinal Applications :

    • The synthesis, reactivity, and medicinal applications of phenoxazines, which include a range of biological activities like antiviral, anticancer, and anti-inflammatory, are discussed in a review by Katsam
    akas et al. (2016). This comprehensive overview indicates the evolving role of phenoxazines in medicinal chemistry .
  • Phenotype Data Analysis in Bioinformatics :

    • The field of bioinformatics employs phenotypes in areas like disease gene discovery and drug target identification. Oellrich et al. (2015) discuss digital phenotyping, which involves encoding phenotype data in computer-readable formats for integrative research, highlighting its potential in translational research (Oellrich et al., 2015).
  • Conservation Biology and Plant Phenology :

    • Phenology's role in conservation biology is explored in a paper by Morellato et al. (2016), focusing on the implications of phenological changes and mismatches in plant–animal interactions, ecosystem services, and conservation over time (Morellato et al., 2016).

Future Directions

The high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFXJBQEWLCGHP-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxalid

CAS RN

13410-86-1
Record name Aconiazide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HR Held, S Landi - Journal of Pharmaceutical Sciences, 1980 - Elsevier
Isoniazid, the hydrazide of isonicotinic acid, is widely used in the treatment and prophylaxis of tuberculosis. The toxicity and carcinogenicity of isoniazid have been attributed to the …
Number of citations: 14 www.sciencedirect.com
E Trichloramate - ncbi.nlm.nih.gov
PRESCRIPTION DRUGS-A REMINDER FROM THE FOOD AND DRUG DIRECTORATE Although a copy of the most recent list of prescrip- tion drugs Page 1 Canad. Med. Ass. J. Aug. …
Number of citations: 0 www.ncbi.nlm.nih.gov
J Elks - 2014 - books.google.com
The publisher makes no representation, express or implied, with regard to the accuracy of the information contained in this Dictionary, and cannot accept any legal responsibility or …
Number of citations: 272 books.google.com
DR SIEBENMANN - Transactions of the …, 1963 - Veterans Administration-Armed …
Number of citations: 0
DR FAVEZ - Transactions of the Streptomycin …, 1963 - Veterans Administration-Armed …
Number of citations: 0

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